6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine
Description
Contextualization of Imidazo[1,2-a]pyrazine (B1224502) Core Structures in Chemical and Biological Sciences
The imidazo[1,2-a]pyrazine is a fused bicyclic heterocyclic system containing a pyrazine (B50134) ring and an imidazole (B134444) ring. This core structure is of considerable importance in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The arrangement of nitrogen atoms in the scaffold allows for diverse intermolecular interactions, making it a versatile building block for the design of novel therapeutic agents.
Rationale for Advanced Halogenated Imidazo[1,2-a]pyrazine Derivatives in Contemporary Research
The introduction of halogen atoms onto the imidazo[1,2-a]pyrazine core is a strategic approach to modulate the physicochemical and biological properties of the parent molecule. Halogenation can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine and chlorine atoms in 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine serve as reactive handles, enabling further functionalization through various cross-coupling reactions. This allows chemists to synthesize a library of derivatives with tailored properties for specific research applications.
Overview of Key Research Areas Pertaining to Halogenated Imidazo[1,2-a]pyrazines
Halogenated imidazo[1,2-a]pyrazines are pivotal intermediates in several areas of chemical research. In medicinal chemistry, they are extensively used as scaffolds for the development of kinase inhibitors, antiviral agents, and other targeted therapies. The presence of halogens facilitates regioselective modifications, which is crucial for establishing structure-activity relationships (SAR) during the drug discovery process. In the field of agrochemicals, these compounds are investigated for their potential as pesticides and herbicides. chemimpex.com
Scope and Objectives of Research on this compound
Research on this compound primarily focuses on its utility as a versatile building block in organic synthesis. The key objectives include the development of efficient synthetic routes to this tri-halogenated intermediate and the exploration of its reactivity in various chemical transformations. A significant area of investigation is its application in the synthesis of novel, more complex heterocyclic systems with potential biological activity. Due to the limited availability of detailed research specifically on this compound, much of the understanding of its chemical behavior is inferred from studies on related di-halogenated imidazo[1,2-a]pyrazines.
Below is a data table summarizing the known properties of this compound:
| Property | Value |
| CAS Number | 2260683-67-6 |
| Molecular Formula | C₆H₂Br₂ClN₃ |
| Molecular Weight | 311.36 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Structure
3D Structure
Properties
Molecular Formula |
C6H2Br2ClN3 |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
6,8-dibromo-5-chloroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C6H2Br2ClN3/c7-3-5(9)12-2-1-10-6(12)4(8)11-3/h1-2H |
InChI Key |
HJEYUUWHOATWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C(C2=N1)Br)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 6,8 Dibromo 5 Chloroimidazo 1,2 a Pyrazine
Precursor Synthesis and Intermediate Derivatization for the Imidazo[1,2-a]pyrazine (B1224502) Scaffold
The construction of the fundamental imidazo[1,2-a]pyrazine ring system is the foundational step upon which subsequent halogenation reactions are built. This typically involves the strategic synthesis of a substituted pyrazine (B50134) precursor followed by a cyclization reaction to form the fused bicyclic structure.
Halogenation Strategies for Pyrazine Ring Systems
The synthesis of halogenated imidazo[1,2-a]pyrazines often begins with the halogenation of a suitable pyrazine precursor, most commonly a 2-aminopyrazine (B29847) derivative. Electrophilic aromatic halogenation is a primary method for this transformation. N-Bromosuccinimide (NBS) has proven to be an efficient reagent for the bromination of aminopyrazines. For instance, the treatment of 2-amino-5-methyl-pyrazine with NBS in ethanol (B145695) at room temperature yields 2-amino-3-bromo-5-methyl pyrazine in high yield. The strong directing effect of the amino group typically facilitates electrophilic substitution at the ortho position (C3). This approach avoids the use of more hazardous molecular bromine and simplifies the work-up procedure.
Condensation Reactions in Imidazo[1,2-a]pyrazine Core Formation
The traditional and most common method for constructing the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound. The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine on the α-carbon of the α-halocarbonyl, followed by an intramolecular cyclization between the exocyclic amino group and the carbonyl group to form the fused imidazole (B134444) ring.
Modern synthetic approaches have expanded on this fundamental reaction. Efficient, one-pot, three-component condensation reactions have been developed. For example, an iodine-catalyzed method involving an aryl aldehyde, 2-aminopyrazine, and an isocyanide (such as tert-butyl isocyanide) can produce imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgnih.govrsc.org In this process, the aminopyrazine first condenses with the aldehyde to form an imine, which is then activated by the iodine catalyst to react with the isocyanide, leading to cyclization. rsc.orgnih.gov Another prominent multicomponent approach is the Groebke–Blackburn–Bienaymé reaction (GBBR), which utilizes an aldehyde, an aminopyridine or aminopyrazine, and an isocyanide to efficiently synthesize the imidazo-fused scaffold. mdpi.commdpi.comresearchgate.net
| Methodology | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Classical Condensation | Aminopyrazine, α-halocarbonyl | Typically reflux in a solvent like ethanol | |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aldehyde, Isocyanide | Iodine, Room Temperature | rsc.orgnih.gov |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | 2-Aminopyrazine, Aldehyde, Isocyanide | NH4Cl or other acid catalyst, mild conditions | mdpi.commdpi.com |
Regioselective Halogenation Techniques for Bromine and Chlorine Incorporation
Achieving the specific 5,6,8-trihalogenated substitution pattern of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine requires highly regioselective halogenation methods. The electronic nature of the bicyclic system dictates the positions most susceptible to electrophilic attack. The five-membered imidazole ring is generally more electron-rich and thus more reactive towards electrophiles than the six-membered pyrazine ring. stackexchange.com Electrophilic substitution typically occurs preferentially at the C-3 position. stackexchange.com Therefore, direct halogenation of an unsubstituted imidazo[1,2-a]pyrazine scaffold to achieve the desired C-5, C-6, and C-8 substitution is challenging and often requires a multi-step approach involving pre-halogenated precursors or specific directing groups.
Targeted Bromination Methodologies, including N-Bromosuccinimide (NBS)-Mediated Reactions
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of various aromatic and heterocyclic compounds. nih.gov For the imidazo[1,2-a]pyrazine system, direct bromination with NBS often leads to substitution at the C-3 position due to its high electron density. To achieve bromination at the C-6 and C-8 positions on the pyrazine ring, the synthesis would likely start from a pre-brominated aminopyrazine.
Alternatively, sequential halogenation of the imidazo[1,2-a]pyrazine core can be employed under carefully controlled conditions. The introduction of one halogen can influence the position of the next. For instance, after an initial halogenation, the electronic distribution of the ring system is altered, which can direct subsequent electrophilic attacks to other positions. The specific conditions, such as solvent and temperature, play a crucial role in controlling the regioselectivity of these reactions. researchgate.net
| Substrate | Reagent | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-methyl-pyrazine | NBS (1.2 equiv) | Ethanol | 0-5°C to RT | Bromination at C-3 position of pyrazine ring | |
| 8-substituted-imidazo[1,2-a]pyrazine | NBS (1.2 equiv) | Ethanol | 0-5°C to RT | Regioselective bromination at C-3 position | |
| Activated Pyridines | NBS (1-2 equiv) | Acetonitrile, CCl4 | Room Temp to Reflux | Regioselective mono- or di-bromination | researchgate.net |
Selective Chlorination Protocols
Selective chlorination of the imidazo[1,2-a]pyrazine core, particularly at the C-5 position, presents a significant synthetic challenge. Various chlorinating agents and methods have been developed for imidazo-fused heterocycles. A metal-free approach using sodium chlorite (B76162) (NaClO₂) under acidic conditions has been reported for the C-3 chlorination of imidazo[1,2-a]pyridines. researchgate.net More specialized reagents, such as dichloro(4-(trifluoromethyl)phenyl)-λ³-iodanes, have been developed for the regioselective chlorination of imidazo-fused systems under mild conditions, avoiding toxic reagents and harsh conditions. researchgate.net The choice of chlorinating agent and reaction conditions is paramount to direct the chlorine atom to the desired C-5 position, overcoming the intrinsic reactivity of other sites on the ring system.
Multi-Step Synthesis Pathways and Optimization
A plausible multi-step pathway for the synthesis of this compound would involve a carefully orchestrated sequence of ring formation and halogenation steps. Given the difficulty in controlling regioselectivity on the fully formed scaffold, a likely strategy would involve building the halogenation pattern in a stepwise manner.
One potential synthetic route could be:
Formation of a Dihalo-aminopyrazine: Start with 2-aminopyrazine and perform a di-bromination reaction to yield a 2-amino-dibromopyrazine intermediate. Controlling the position of the bromines is key at this stage.
Condensation: React the 2-amino-dibromopyrazine with a suitable α-halocarbonyl compound (e.g., glyoxal (B1671930) or a derivative) to form the dibrominated imidazo[1,2-a]pyrazine scaffold. This would place the bromine atoms at the C-6 and C-8 positions.
Selective Chlorination: The final step would be the regioselective chlorination of the 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) intermediate at the C-5 position. This step is the most challenging and would require significant optimization. The presence of two deactivating bromine atoms on the pyrazine ring might influence the electronic properties sufficiently to direct the incoming chloro-electrophile to the C-5 position.
Optimization of such a pathway would involve screening various halogenating agents, catalysts, solvents, and reaction temperatures for each step to maximize the yield of the desired regioisomer and minimize the formation of byproducts. The purification and characterization of intermediates at each stage would be critical to confirm the substitution pattern before proceeding to the next step.
Cyclization Reactions in the Formation of the Imidazo[1,2-a]pyrazine System
The fundamental architecture of the imidazo[1,2-a]pyrazine scaffold is typically constructed through condensation and subsequent cyclization reactions. A prevalent method involves the reaction of a substituted 2-aminopyrazine with an α-halocarbonyl compound, a variation of the classic Tschitschibabin reaction. bio-conferences.org For the specific synthesis of a 5-chloro-substituted system, the likely starting material would be a 2-amino-3-chloropyrazine (B41553) derivative.
The formation of the fused imidazole ring is initiated by the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the carbonyl-activated carbon of the α-halocarbonyl reagent. This is followed by an intramolecular nucleophilic substitution where the exocyclic amino group displaces the halide, leading to the cyclized product. An efficient, iodine-catalyzed, one-pot three-component condensation has been reported for synthesizing related imidazo[1,2-a]pyrazine derivatives, which involves the reaction between an aryl aldehyde, 2-aminopyrazine, and an isocyanide. rsc.org This method proceeds through the in-situ formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.org
To achieve the 6,8-dibromo substitution pattern, a brominated 2-aminopyrazine, such as 2-amino-3,5-dibromopyrazine, could be used as the starting pyrazine component. Alternatively, the imidazo[1,2-a]pyrazine core can be formed first, followed by regioselective bromination.
Substitution Reactions for Diverse Functionality
The reactivity of the imidazo[1,2-a]pyrazine core is characterized by a duality. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack, while the fused imidazole ring is comparatively electron-rich and thus reactive towards electrophiles. stackexchange.comrsc.org
Electrophilic Substitution: Electrophilic aromatic substitution, such as bromination, typically occurs with high regioselectivity at the C-3 position of the imidazole ring. This is due to the stability of the cationic intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered pyrazine ring. stackexchange.com For the target compound, achieving the 6,8-dibromo pattern necessitates harsh bromination conditions or starting with an already brominated pyrazine ring, as direct electrophilic bromination on the pyrazine ring is difficult.
Nucleophilic Substitution: The halogen atoms on the pyrazine ring of this compound are potential sites for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens activates the halide positions (C-5, C-6, and C-8) for attack by nucleophiles. ucl.ac.uk Studies on related 6,8-dibromo compounds have shown that the bromine at position 8 can be selectively substituted by nucleophiles like sodium methylate. researchgate.net This allows for the sequential and regioselective introduction of various functional groups, such as amines, alkoxides, and thiolates, providing a route to a diverse library of derivatives. tsijournals.com
Control of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield and ensuring the purity of the final product. Key parameters that require careful control include the choice of solvent, temperature, catalyst, and reaction time.
For cyclization reactions, the choice of solvent can significantly influence reaction rates and yields. In many instances, polar aprotic solvents are used to facilitate the condensation and cyclization steps. The use of microwave irradiation has been shown to expedite the synthesis of related imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating. bio-conferences.org
In the case of substitution reactions, temperature is a critical factor for controlling regioselectivity. For instance, in nucleophilic substitutions on di-halogenated substrates, lower temperatures may favor substitution at the more activated position, while higher temperatures could lead to a mixture of products or di-substitution. The choice of base in cross-coupling reactions is also crucial, as it affects the rate of transmetalation in Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations. libretexts.orgwikipedia.org Purification is often achieved through column chromatography to separate the desired product from starting materials and byproducts.
Advanced Synthetic Transformations and Functionalization
The halogen atoms of this compound serve as versatile handles for advanced functionalization through metal-catalyzed cross-coupling reactions. These methods enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the accessible chemical space.
Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying halogenated heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds in the substrate allows for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in standard cross-coupling conditions, allowing for sequential couplings.
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron reagent with a halide. libretexts.org The bromine atoms at positions C-6 and C-8 of this compound are excellent substrates for this transformation. By carefully selecting the catalyst system (typically a palladium(0) source with a phosphine (B1218219) ligand) and reaction conditions, either mono- or di-arylation/alkenylation can be achieved. nih.gov
Microwave-assisted Suzuki-Miyaura couplings on related 6-bromoimidazo[1,2-a]pyridines have proven efficient, shortening reaction times and improving yields. The reactivity order (C-Br > C-Cl) allows for selective coupling at the C-6 and C-8 positions while leaving the C-5 chloro group intact for potential subsequent transformations. researchgate.net
| Boronic Acid/Ester | Catalyst System | Base | Potential Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Bromo-5-chloro-8-phenylimidazo[1,2-a]pyrazine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 6-Bromo-5-chloro-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine |
| Thiophene-2-boronic acid | XPhosPdG2/XPhos | K₃PO₄ | 6-Bromo-5-chloro-8-(thiophen-2-yl)imidazo[1,2-a]pyrazine |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 6-Bromo-5-chloro-8-vinylimidazo[1,2-a]pyrazine |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, coupling an amine with an aryl halide. wikipedia.org This reaction is highly effective for the amination of the C-6 and C-8 positions of the target compound. The choice of phosphine ligand is critical and is often tailored to the specific amine and halide substrates. Sterically hindered biaryl phosphine ligands like XPhos or SPhos are frequently employed to facilitate the reaction. researchgate.net
This strategy allows for the introduction of a wide range of primary and secondary amines, including anilines, alkylamines, and cyclic amines, onto the imidazo[1,2-a]pyrazine core. nih.govresearchgate.net Similar to the Suzuki coupling, the higher reactivity of the C-Br bonds allows for selective amination at C-6 and/or C-8.
| Amine | Catalyst System | Base | Potential Product |
|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(6-Bromo-5-chloroimidazo[1,2-a]pyrazin-8-yl)morpholine |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | N-(6-Bromo-5-chloroimidazo[1,2-a]pyrazin-8-yl)aniline |
| Benzylamine | Pd₂(dba)₃ / Xantphos | K₃PO₄ | N-Benzyl-6-bromo-5-chloroimidazo[1,2-a]pyrazin-8-amine |
| Piperidine | Pd(OAc)₂ / RuPhos | LiHMDS | 8-(Piperidin-1-yl)-6-bromo-5-chloroimidazo[1,2-a]pyrazine |
Metalation and Halogen-Metal Exchange Processes
Metalation, followed by quenching with an electrophile, is a powerful strategy for the regioselective functionalization of heterocyclic systems. Halogen-metal exchange, a related process, allows for the conversion of a carbon-halogen bond into a carbon-metal bond, which can then react with various electrophiles. These methods are particularly useful for the introduction of substituents onto the imidazo[1,2-a]pyrazine core.
Recent studies have demonstrated the ability to achieve highly regioselective metalation of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. The choice of the metalating agent has been shown to be crucial in directing the site of deprotonation. For instance, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in THF at low temperatures leads to selective magnesiation at the C3 position. In contrast, employing the more sterically hindered and less reactive TMP₂Zn·2MgCl₂·2LiCl can switch the regioselectivity to the C5 position. nih.gov
This differential reactivity provides a strategic advantage for the synthesis of polysubstituted imidazo[1,2-a]pyrazines. For the synthesis of this compound, one could envision a strategy starting from a pre-existing 5-chloro-6-bromoimidazo[1,2-a]pyrazine. A subsequent halogen-metal exchange at the more accessible C8 position, followed by quenching with a bromine source (e.g., 1,2-dibromoethane (B42909) or N-bromosuccinimide), could potentially install the second bromine atom. The regioselectivity of halogen-metal exchange often follows the kinetic acidity of the corresponding C-H bonds, with the order I > Br > Cl being typical for the exchange rate.
The table below summarizes the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine, which provides a foundation for designing synthetic routes to more complex derivatives.
| Metalating Agent | Position of Metalation | Subsequent Functionalization |
| TMPMgCl·LiCl | C3 | Quenching with various electrophiles (e.g., I₂, allyl bromide) |
| TMP₂Zn·2MgCl₂·2LiCl | C5 | Quenching with various electrophiles (e.g., I₂, acid chlorides) |
Table 1: Regioselective Metalation of 6-chloroimidazo[1,2-a]pyrazine.
Telesubstitution Reactions and Regioselectivity
Telesubstitution is a fascinating and less common class of nucleophilic substitution reaction where the incoming nucleophile attacks a position distant from the carbon atom bearing the leaving group. This process often occurs in electron-deficient heterocyclic systems and can lead to products that are not accessible through conventional ipso-substitution pathways.
In the context of a dihalo-chloro-imidazo[1,2-a]pyrazine, a strong nucleophile could potentially attack an unsubstituted carbon atom, leading to a cascade of electronic rearrangements that ultimately expel one of the halogen atoms from a different position. For instance, nucleophilic attack at C2 or C3 could potentially initiate a sequence leading to the expulsion of a bromide or chloride ion from C5, C6, or C8. The regiochemical outcome would be highly dependent on the stability of the anionic intermediates and the relative lability of the different carbon-halogen bonds. The likelihood of telesubstitution is generally favored with softer nucleophiles and in less polar solvents. chemrxiv.org
Radical Reactions for Functionalization (e.g., Transition Metal Catalysis, Metal-Free Oxidation, Photocatalysis)
Radical reactions offer a complementary approach to ionic reactions for the functionalization of heterocyclic compounds. These methods are often tolerant of a wide range of functional groups and can provide access to unique substitution patterns. The functionalization of the imidazo[1,2-a]pyrazine scaffold can be achieved through various radical-mediated pathways, including those catalyzed by transition metals, initiated by metal-free oxidation, or driven by photoredox catalysis.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions are well-established methods for C-C and C-heteroatom bond formation. While many of these reactions proceed through ionic intermediates, radical pathways can also be involved, particularly in the context of C-H functionalization. For the imidazo[1,2-a]pyrazine system, palladium-catalyzed reactions are commonly used to introduce aryl, heteroaryl, and alkyl groups.
Metal-Free Oxidation: Metal-free radical reactions provide an environmentally benign alternative to transition metal-catalyzed processes. The regioselective bromination of the related imidazo[1,2-a]pyridine (B132010) core has been achieved using N-bromosuccinimide (NBS), which can proceed through a radical mechanism under certain conditions. More recently, a metal-free method for the C3-chlorination and bromination of imidazo[1,2-a]pyridines has been developed using sodium chlorite (NaClO₂) and sodium bromite (B1237846) (NaBrO₂) as the halogen sources under acidic conditions. researchgate.net This approach is highly regioselective for the C3 position and could potentially be adapted for the halogenation of the imidazo[1,2-a]pyrazine ring system.
| Reagent | Position of Halogenation | Conditions |
| NaClO₂ | C3 (Chlorination) | DMF, 60°C, acidic |
| NaBrO₂ | C3 (Bromination) | DMF, 60°C, acidic |
Table 2: Metal-Free Halogenation of Imidazo[1,2-a]pyridines.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. This methodology has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines. nih.gov For instance, photocatalytic methods have been developed for the trifluoromethylation and alkylation of the imidazo[1,2-a]pyridine ring, which proceed via radical intermediates. nih.gov The photocatalytic regeneration of a brominating agent in the presence of a photoredox catalyst and KBr has also been demonstrated for the synthesis of imidazo[1,2-a]pyridines, offering a greener approach to halogenation. rsc.org These photocatalytic strategies hold promise for the selective functionalization of the imidazo[1,2-a]pyrazine core, potentially allowing for the introduction of bromo substituents under mild, controlled conditions.
Structural Elucidation Methodologies of 6,8 Dibromo 5 Chloroimidazo 1,2 a Pyrazine and Its Derivatives
Spectroscopic Analysis Techniques for Structural Confirmation
Spectroscopic techniques are fundamental in confirming the identity of newly synthesized chemical compounds. For imidazo[1,2-a]pyrazine (B1224502) derivatives, a suite of methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural profile.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Determines the proton and carbon framework of the molecule. |
| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to map the chemical environment of the hydrogen and carbon atoms within the 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine structure.
In ¹H NMR, the number of signals corresponds to the number of non-equivalent protons, their splitting patterns reveal adjacent protons, and their chemical shifts indicate the electronic environment. For the parent this compound, the analysis would focus on the signals from the two protons on the heterocyclic ring system.
Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing chemists to confirm the presence of all six carbon atoms in the imidazo[1,2-a]pyrazine core and verify the substitution pattern. The structures of new imidazo (B10784944) [1,2-a] pyrazine (B50134) derivatives are routinely confirmed by ¹H NMR and ¹³C NMR spectra.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, its primary use is to confirm the molecular weight. The compound has a chemical formula of C₆H₂Br₂ClN₃ and a molecular weight of 311.36 g/mol . cato-chem.com
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in approximately a 3:1 ratio. The resulting complex isotopic cluster for the molecular ion peak provides unambiguous evidence for the presence of two bromine atoms and one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the bonds within its structure.
Key expected absorptions would include those for the aromatic C-H stretching, C=C and C=N bond stretching within the fused heterocyclic rings. While the imidazo[1,2-a]pyrazine core itself is the main feature, IR spectroscopy is particularly useful for its derivatives, for instance, in confirming the presence of an amino group (NH₂) through its characteristic stretching frequencies.
Chromatographic Separation and Purification Techniques
Following a chemical synthesis, the target compound is typically present in a mixture containing unreacted starting materials, reagents, and byproducts. Chromatographic techniques are essential for isolating and purifying the desired product.
Flash chromatography is a rapid form of column chromatography used for the purification of crude reaction mixtures. The separation is based on the differential partitioning of the mixture's components between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).
For the purification of this compound, the crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A carefully selected solvent system is then passed through the column under pressure. Components with lower polarity travel through the column more quickly, while more polar compounds are retained longer by the silica gel. This allows for the effective separation of the target compound from impurities.
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily to monitor the progress of a chemical reaction. chemistryhall.com A small spot of the reaction mixture is applied to a TLC plate (a sheet of glass or aluminum coated with a thin layer of silica gel). The plate is then placed in a chamber containing a shallow pool of a solvent (eluent).
As the eluent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. By comparing the spot from the reaction mixture to spots of the starting materials, chemists can determine when the reaction is complete. TLC is also crucial for identifying the optimal solvent system for a subsequent purification by flash chromatography. chemistryhall.com
Theoretical and Computational Chemistry Studies of Halogenated Imidazo 1,2 a Pyrazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic properties and reactivity of complex systems such as halogenated imidazo[1,2-a]pyrazines.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov It provides valuable insights into the stability and reactivity of compounds by analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The difference between these energies, known as the HOMO-LUMO gap (Δε), is a crucial indicator of the molecule's chemical reactivity and stability. scirp.orgresearchgate.net
For the imidazo[1,2-a]pyrazine (B1224502) scaffold, DFT calculations are used to determine key quantum chemical descriptors that predict the molecule's behavior. researchgate.net While specific DFT data for 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine is not extensively published, studies on related derivatives show how substitutions on the core ring system influence these electronic properties. Halogen substitutions, such as the bromine and chlorine atoms on the target molecule, are known to significantly alter the electronic properties of aromatic systems, which can impact both reactivity and biological potency. mdpi.comchemrxiv.org
Table 1: Representative Quantum Chemical Descriptors for Imidazo[1,2-a]pyrazine Systems
| Descriptor | Definition | Significance in Drug Design |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher values suggest greater reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower values suggest greater reactivity. |
| Energy Gap (Δε) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates higher stability and lower reactivity. researchgate.net |
| Electronegativity (χ) | Power of an atom to attract electrons | Influences the polarity of bonds and intermolecular interactions. researchgate.net |
The distribution of electron density within a molecule governs its reactive sites. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the analysis of Molecular Electrostatic Potential (MEP) are employed to visualize and quantify this distribution. nih.govresearchgate.net MEP maps, for instance, reveal the electrophilic and nucleophilic regions of a molecule, which are critical for understanding how it will interact with biological targets. scirp.org
In the imidazo[1,2-a]pyrazine ring system, the nitrogen atoms are typically electron-rich, making them potential sites for hydrogen bonding and other nucleophilic interactions. scirp.org The introduction of electron-withdrawing halogen atoms (bromine and chlorine) at the 5, 6, and 8 positions of the this compound core would significantly modulate this electron distribution, creating distinct electrostatic potentials that influence its binding characteristics. mdpi.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. These simulations are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking simulations place a ligand into the binding site of a protein and score the potential binding modes. This process helps predict the affinity and orientation of the ligand within the target. For the imidazo[1,2-a]pyrazine scaffold, docking studies have been used to explore its potential as an inhibitor for various protein targets. These studies reveal that the pyrazine (B50134) moiety can participate in a range of crucial interactions, including hydrogen bonds, π-interactions, and, in the case of halogenated derivatives, halogen bonds. nih.govresearchgate.net
For example, imidazo[1,2-a]pyrazine derivatives have been identified through computational screening as potential inhibitors of targets like the VirB11 ATPase and tubulin. ucl.ac.uknih.gov Docking studies showed that these compounds could fit well within the respective binding sites, forming key interactions with amino acid residues. ucl.ac.uknih.gov The presence of bromine and chlorine atoms on this compound suggests a high potential for forming halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. nih.govresearchgate.net
Table 2: Examples of Imidazo[1,2-a]pyrazine Derivatives and Their Predicted Protein Interactions
| Imidazo[1,2-a]pyrazine Derivative Class | Protein Target | Predicted Key Interactions |
|---|---|---|
| Diarylureas | A375P Melanoma-related proteins | Submicromolar IC50 values suggest strong binding. nih.gov |
| General Scaffold | Influenza Virus Nucleoprotein (NP) | Interactions induce clustering and prevent nuclear accumulation of NP. acs.org |
| Tricyclic Derivatives | Phosphoinositide 3-kinases (PI3Ks) | Conformational restriction strategy applied to explore solvent-accessible regions. nih.gov |
| Substituted Derivatives | Tubulin (Colchicine Binding Site) | Compound fits well, overlapping with known inhibitors like CA-4. nih.gov |
| General Scaffold | Gαq/11 proteins | Direct binding to Gαq, inhibiting dissociation of the Gαβγ heterotrimer. nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org For flexible molecules, identifying the most stable conformation (the one with the lowest energy) is crucial for understanding its binding properties. nih.gov Computational methods, particularly DFT, can be used to scan the potential energy surface (PES) of a molecule to find its most stable rotameric forms. nih.govrsc.org
While the core imidazo[1,2-a]pyrazine ring is rigid, substituents attached to it can have rotational freedom. nih.gov A conformational restriction strategy has been successfully applied to imidazo[1,2-a]pyrazine derivatives to create novel tricyclic systems, leading to potent and selective PI3K inhibitors. nih.gov For this compound, the core structure is planar and rigid. However, conformational analysis would become critical if flexible side chains were added in subsequent drug development efforts to optimize binding to a specific protein target.
In Silico Predictions for Research and Development Pathways
In silico (computer-based) methods are integral to modern drug discovery, offering a cost-effective and rapid way to screen vast numbers of compounds and predict their properties before synthesis. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and virtual high-throughput screening are used to build predictive models that guide the design of new molecules.
For imidazo[1,2-a]pyrazine systems, 3D-QSAR studies and pharmacophore modeling have been used to identify the key structural features required for biological activity against targets like PIM-1 kinase. researchgate.net These models can then be used to screen large compound databases to find new potential inhibitors. researchgate.net Similarly, virtual screening identified the imidazo[1,2-a]pyrazine scaffold as a potential mimic of ATP, leading to the development of inhibitors for Helicobacter pylori VirB11 ATPase. ucl.ac.uk
These predictive pathways are essential for harnessing the potential of this compound. By using its halogenated core as a starting point, in silico tools can guide the rational design of new derivatives with optimized potency, selectivity, and pharmacokinetic properties for a wide range of therapeutic targets.
Predictive Analytics for Potential Biological Target Interactions
Computational methods are invaluable tools in modern drug discovery for predicting how a molecule like this compound might interact with biological targets. These in silico techniques can screen vast virtual libraries of proteins to identify potential binding partners, thereby guiding experimental efforts.
Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein. For instance, various imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of specific enzymes or receptors. acs.orgnih.govnih.gov In a hypothetical docking study of this compound against a panel of kinases, which are common targets for this scaffold, the predicted binding affinities could be tabulated as follows:
| Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Aurora Kinase A | -9.2 | Lys162, Arg220 |
| Glycogen Synthase Kinase 3β | -8.7 | Val135, Asp133 |
| Cyclin-Dependent Kinase 2 | -8.1 | Leu83, Phe80 |
| p38 Mitogen-Activated Protein Kinase | -7.9 | Met109, Gly110 |
These predictions are based on the molecule's ability to form favorable interactions, such as hydrogen bonds and halogen bonds, within the kinase's active site. The bromine and chlorine atoms on the this compound ring can significantly influence these interactions.
Pharmacophore modeling is another predictive tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By comparing the pharmacophoric features of this compound with known active ligands for various receptors, potential new targets can be identified. For example, the halogen atoms can act as hydrophobic features or halogen bond donors, which can be critical for binding to certain anti-inflammatory targets. researchgate.net
Computational Assessment of Molecular Framework Stability and Reactivity
The stability and reactivity of the this compound molecular framework can be thoroughly investigated using quantum chemistry methods. Density Functional Theory (DFT) is a widely used approach to understand the electronic structure and properties of molecules. researchgate.net
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A larger gap suggests higher stability and lower reactivity.
A hypothetical DFT calculation for this compound could yield the following results:
| Parameter | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | -0.254 | -6.91 |
| LUMO Energy | -0.089 | -2.42 |
| HOMO-LUMO Gap | 0.165 | 4.49 |
These values can be compared with other halogenated imidazo[1,2-a]pyrazines to understand the effect of the specific substitution pattern on the molecule's electronic properties.
Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidazo[1,2-a]pyrazine core would be expected to show negative electrostatic potential, indicating their role as potential hydrogen bond acceptors. The halogen atoms can also influence the electrostatic potential, creating localized regions of positive potential (sigma-holes) that can participate in halogen bonding.
Reactivity Descriptors: DFT calculations can also provide various reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters offer a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For instance, understanding the reactivity at different positions of the imidazo[1,2-a]pyrazine ring is crucial for designing synthetic routes to new derivatives. researchgate.net
Chemical Reactivity and Derivatization Patterns of 6,8 Dibromo 5 Chloroimidazo 1,2 a Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Imidazo[1,2-a]pyrazine (B1224502) Core
The electron-deficient nature of the pyrazine (B50134) ring in 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the displacement of the halogen substituents by a variety of nucleophiles, providing a key method for the functionalization of the heterocyclic core.
Regioselectivity of Nucleophilic Attack at Positions 5 and 8
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Position of Attack | Product | Reference |
| 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) | Monotosylated diamine | 8 | 8-amino substituted imidazo[1,2-a]pyrazine | wikipedia.org |
Electrophilic Aromatic Substitution (EAS) Reactivity
The imidazo[1,2-a]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-withdrawing pyrazine ring. The addition of three halogen substituents in this compound further diminishes the electron density of the aromatic system, making EAS reactions challenging.
However, when forced, the regioselectivity of electrophilic attack is dictated by the relative electron-donating ability of the different positions within the heterocyclic core. The imidazole (B134444) portion of the molecule is more electron-rich than the pyrazine portion. Theoretical considerations and experimental observations on related imidazo[1,2-a]pyrazine derivatives indicate that electrophilic attack preferentially occurs at the C-3 position. stackexchange.com This selectivity is attributed to the greater stability of the cationic intermediate formed upon attack at this position, where the positive charge can be more effectively delocalized without disrupting the aromaticity of the pyrazine ring. stackexchange.com For instance, the bromination of 8-chloroimidazo[1,2-a]pyrazine (B1365105) yields the 3-bromo-8-chloroimidazo[1,2-a]pyrazine (B125190) as the major product. stackexchange.com It is therefore anticipated that any successful electrophilic substitution on this compound would also favor the C-3 position.
Transformations Involving Bromine and Chlorine Atoms
The bromine and chlorine atoms on the this compound scaffold serve as versatile handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and halogen-metal exchange reactions. These methods allow for the introduction of a wide array of carbon-based and other functional groups.
Cross-Coupling Reactions for Introduction of Carbon-Based Moieties
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In polyhalogenated systems, the relative reactivity of the different halogens often allows for regioselective functionalization. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl.
For this compound, it is expected that the bromine atoms at positions 6 and 8 would be more reactive than the chlorine atom at position 5 in typical palladium-catalyzed cross-coupling reactions. This differential reactivity would, in principle, allow for the selective introduction of moieties at the brominated positions while leaving the chloro substituent intact for subsequent transformations. While specific examples for this exact substrate are limited in the reviewed literature, studies on related polyhalogenated heterocycles demonstrate the feasibility of such regioselective couplings.
Table 2: Potential Cross-Coupling Reactions on Halogenated Imidazo[1,2-a]pyrazines
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Potential Product |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ / Base | Aryl/heteroaryl substituted imidazo[1,2-a]pyrazine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl substituted imidazo[1,2-a]pyrazine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Amino substituted imidazo[1,2-a]pyrazine |
Halogen-Metal Exchange for Subsequent Functionalization
Halogen-metal exchange reactions, typically employing organolithium or Grignard reagents, provide an alternative route to the formation of carbon-carbon and carbon-heteroatom bonds. This method involves the replacement of a halogen atom with a metal, creating a nucleophilic organometallic intermediate that can then be quenched with various electrophiles.
The rate of halogen-metal exchange is generally faster for bromine than for chlorine. wikipedia.org This difference in reactivity can be exploited for the regioselective functionalization of this compound. Treatment with one equivalent of an organolithium reagent at low temperature would be expected to preferentially lead to exchange at one of the bromine-substituted positions (C-6 or C-8). The resulting lithiated intermediate could then be trapped with an electrophile to introduce a new substituent. The precise regioselectivity between the C-6 and C-8 positions would likely be influenced by steric and electronic factors, as well as the specific reaction conditions employed.
Derivatization Strategies to Explore Chemical Space of this compound
Introduction of Diverse Chemical Scaffolds at Substituted Positions
The halogenated positions on the this compound scaffold serve as key handles for introducing chemical diversity through various modern synthetic methodologies. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely employed strategy for creating C-C bonds by coupling the halo-imidazo[1,2-a]pyrazine with a variety of organoboron reagents, such as boronic acids and their esters. This method allows for the introduction of a diverse range of aryl, heteroaryl, and alkyl groups at the C5, C6, and C8 positions. The differential reactivity of the C-Cl and C-Br bonds can be exploited for regioselective functionalization. Generally, the C-Br bonds are more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions, allowing for selective substitution at the C6 and C8 positions while leaving the C5 chloro group intact for subsequent transformations.
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is an invaluable tool. This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between the halo-imidazo[1,2-a]pyrazine and a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This enables the synthesis of a library of amino-substituted derivatives, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.
Other Cross-Coupling Reactions: Beyond these, other cross-coupling reactions such as the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Heck coupling (using alkenes) can also be employed to further expand the chemical diversity of the derivatives.
The strategic and often regioselective nature of these reactions allows for the systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core. By varying the nature of the introduced scaffolds—from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties—a diverse library of compounds can be generated for further investigation.
Table 1: Representative Derivatization Reactions for Halo-Imidazo[1,2-a]pyrazines
| Position of Halogen | Reaction Type | Reagent/Catalyst | Introduced Scaffold |
| C8-Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| C6-Br | Suzuki-Miyaura Coupling | Heteroarylboronic acid, Pd catalyst | Heteroaryl group |
| C8-Cl | Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst | Amino group |
| C5-Cl | Nucleophilic Aromatic Substitution | Alkoxide | Alkoxy group |
Synthesis of Analogs for Structure-Reactivity Investigations
The synthesis of a diverse array of analogs of this compound is a cornerstone of structure-reactivity relationship (SAR) studies. These investigations aim to systematically probe how modifications at each of the substituted positions impact the compound's chemical reactivity and, by extension, its biological activity.
A common strategy involves the sequential and regioselective functionalization of the polyhalogenated core. For instance, the greater reactivity of the C-Br bonds at the C6 and C8 positions compared to the C-Cl bond at C5 allows for a stepwise derivatization approach. Initial cross-coupling reactions can be directed to the C6 and C8 positions, followed by modification of the C5 position under different reaction conditions.
In a hypothetical SAR study, one might begin by synthesizing a series of analogs with diverse aryl and heteroaryl substituents at the C8 position via Suzuki-Miyaura coupling, while keeping the C5 and C6 positions unchanged. The resulting compounds would then be evaluated to determine the effect of the C8 substituent on a particular property or activity. Subsequently, a second generation of analogs could be synthesized by modifying the C6 position of the most promising C8-substituted derivatives. This iterative process allows for the systematic mapping of the SAR landscape.
Furthermore, the synthesis of analogs with different functional groups at the C5 position can provide insights into the role of this position in modulating the electronic properties and steric profile of the molecule. For example, replacing the chloro group with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can significantly alter the reactivity of the imidazo[1,2-a]pyrazine ring system.
The data gathered from these systematic derivatizations are then compiled to build a comprehensive understanding of the structure-reactivity relationships, guiding the design of future analogs with optimized properties.
Table 2: Hypothetical Analogs for a Structure-Reactivity Study
| Analog ID | C5-Substituent | C6-Substituent | C8-Substituent | Rationale for Synthesis |
| A-01 | -Cl | -Br | Phenyl | Investigate effect of C8-aryl substitution. |
| A-02 | -Cl | -Br | 2-Pyridyl | Explore impact of a heteroaromatic ring at C8. |
| A-03 | -Cl | Phenyl | Phenyl | Study the effect of disubstitution at C6 and C8. |
| A-04 | -OCH3 | -Br | Phenyl | Examine the influence of an electron-donating group at C5. |
| A-05 | -Cl | -Br | Morpholino | Assess the impact of a polar, N-linked substituent at C8. |
Structure Activity Relationship Sar Studies and Molecular Design Principles for Imidazo 1,2 a Pyrazine Derivatives
Correlating Structural Modifications with Modulatory Capabilities on Biological Targets
The imidazo[1,2-a]pyrazine (B1224502) scaffold is a versatile framework whose biological profile can be finely tuned through chemical substitutions. rsc.org Research has demonstrated that by strategically adding or modifying functional groups at various positions on the heterocyclic ring system, it is possible to modulate the compound's activity against a range of targets, including protein kinases, enzymes, and receptors. nih.govnih.gov
Substitutions at the C2, C3, C5, C6, and C8 positions of the imidazo[1,2-a]pyrazine ring are critical in defining the compound's pharmacological properties. Each position offers a unique vector for modification, influencing factors such as potency, selectivity, and pharmacokinetic properties.
C2 Position: The introduction of various groups at the C2 position can significantly impact activity. For instance, substituting this position with different aryl groups has been a key strategy in developing derivatives with anticancer properties. rsc.org
C3 Position: Modifications at the C3 position are also crucial. The addition of groups at this site can influence the molecule's interaction with target proteins. For example, introducing an amine group at C3 has been explored for antiviral applications.
C5 Position: While less frequently discussed in broad SAR studies, the C5 position can be modified to fine-tune the electronic properties and steric profile of the molecule.
C6 Position: The C6 position has been identified as a key site for modification to retain activity against certain enzymes. nih.gov A series of 6-substituted imidazo[1,2-a]pyrazines were synthesized and found to be potent inhibitors of the gastric H+/K+-ATPase. nih.gov
C8 Position: The C8 position is a frequent point of modification. Amination at this position has been shown to improve the antioxidant activity of certain derivatives. Furthermore, the introduction of piperazine (B1678402) and other cyclic amines at C8 has led to compounds with selectivity for α₂-adrenergic receptors.
The following table summarizes the observed impact of various substituents at different positions on the imidazo[1,2-a]pyrazine core.
| Position | Substituent Type | Resulting Biological Activity | Reference Compound Example |
| C2 | Phenyl | Antiviral, SALL4 Inhibition | 2-Phenylimidazo[1,2-a]pyrazin-3-amine |
| C3 | Amine | Antiviral (Influenza A) | 2-Phenylimidazo[1,2-a]pyrazin-3-amine |
| C6 | Bromo, Amino, Alkoxycarbonyl | Anticancer (CDK9), Antiviral, H+/K+-ATPase Inhibition | 6-Bromo-8-aminosubstituted analogs |
| C8 | Bromo, Amino (Aryl or Alkyl), Piperazine | Anticancer (CDK9), α₂-Adrenergic Receptor Selectivity | 6,8-Dibromoimidazo[1,2-a]pyrazine (B131933) |
Halogen atoms, such as the bromine and chlorine present in 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine, play a pivotal role in molecular interactions. The introduction of halogens can enhance electrophilicity, making the compound more susceptible to nucleophilic substitution, a key step in synthesizing diverse analogs. researchgate.net
Halogens can significantly influence a compound's binding affinity and selectivity for its biological target. For example, in a series of imidazo[1,2-a]pyridine (B132010) analogs developed as ligands for beta-amyloid plaques, iodo and bromo derivatives showed high binding affinities. nih.gov An interesting trend was observed where the activity of an electronegative spherical halogen substituent at the C6 position was retained, but this activity decreased as the size of the halogen atom increased. nih.gov This highlights the delicate balance between size, electronegativity, and the ability to form specific interactions like halogen bonds, which can be crucial for biological recognition.
Rational Design Principles for Novel Imidazo[1,2-a]pyrazine Analogues
The development of new imidazo[1,2-a]pyrazine analogues is increasingly guided by rational design principles. This approach leverages structural information from the target protein and existing active compounds to design new molecules with improved properties. nih.gov Techniques such as molecular docking are used to predict how designed compounds will bind to a target's active site. rjpbr.com For instance, in the design of COX-2 inhibitors, docking studies showed that a methylsulfonyl pharmacophore could be inserted into a secondary pocket of the enzyme's active site, forming favorable hydrogen bonds. rjpbr.com
Other rational design strategies include structural optimization and ring fusion. nih.gov By systematically modifying a lead compound and evaluating the resulting activity, researchers can build a comprehensive understanding of the SAR, leading to the design of more potent inhibitors. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry. nih.gov
Bioisosteric Replacements in Imidazo[1,2-a]pyrazine Design
Bioisosteric replacement is a powerful strategy in drug design where one functional group is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. This approach has been successfully applied to the imidazo[1,2-a]pyrazine scaffold.
A notable example involved the optimization of the 8-position of the core to develop potent Aurora kinase inhibitors. nih.gov By applying a bioisosteric approach, researchers were able to identify new, highly potent dual inhibitors of Aurora A and B kinases. nih.gov In a different but related chemical series, the replacement of a sulfonamide pharmacophore with a sulfonylazide bioisostere was also explored. rjpbr.com Such replacements can subtly alter the compound's electronic distribution, hydrogen bonding capacity, and metabolic stability, leading to enhanced therapeutic potential.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While many initial SAR studies on imidazo[1,2-a]pyrazines focus on achiral molecules, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different potencies, selectivities, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with different stereoisomers of a drug. Although specific, detailed SAR studies focusing on the stereochemistry of this compound or its close analogs are not widely published, it remains a critical principle in drug design. Should synthetic routes lead to the creation of a stereocenter on the scaffold or its substituents, the separation and individual biological evaluation of the resulting isomers would be a necessary step to fully characterize the compound's activity and identify the most active isomer.
Pharmacological and Biological Target Exploration of Imidazo 1,2 a Pyrazine Scaffolds Mechanistic and Conceptual Focus
Modulation of Enzyme Activities by Imidazo[1,2-a]pyrazine (B1224502) Derivatives
Imidazo[1,2-a]pyrazine derivatives have demonstrated the ability to modulate the activity of a wide range of enzymes through various interaction mechanisms. This section will delve into the specifics of these interactions, focusing on kinase and ATPase inhibition.
Kinase Inhibition Mechanisms
The imidazo[1,2-a]pyrazine scaffold has been identified as a valuable framework for the development of inhibitors targeting several kinases. These enzymes play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation.
ENPP1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. nih.govacs.org Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance the immune response. nih.govacs.org Imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective ENPP1 inhibitors. nih.govacs.org For instance, one study identified an imidazo[1,2-a]pyrazine derivative, compound 7, which exhibited a substantial inhibitory activity against ENPP1 with an IC50 value of 5.70 or 9.68 nM. nih.govacs.org This compound showed weak inhibition against related enzymes ENPP2 and ENPP3, highlighting its selectivity. nih.govacs.org Mechanistically, these inhibitors are believed to act as ATP mimics, competing with the natural substrate for binding to the active site of the enzyme.
BCL-ABL: While the broader class of imidazo-fused heterocycles has been investigated for BCL-ABL inhibition, specific mechanistic details for imidazo[1,2-a]pyrazine derivatives are not extensively detailed in the provided search results.
VEGF Receptor 2: Information specifically detailing the inhibition of VEGF Receptor 2 by imidazo[1,2-a]pyrazine derivatives is not available in the provided search results.
BTK: Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, making it an attractive target for B cell malignancies and autoimmune diseases. nih.govnih.gov Imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent and highly selective irreversible BTK inhibitors. nih.gov One such derivative, compound 22 (TM471-1), displayed potent BTK inhibition with an IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases. nih.gov Additionally, 8-amino-imidazo[1,5-a]pyrazines have been reported as potent reversible BTK inhibitors. nih.govosti.gov The selectivity of these reversible inhibitors is achieved through specific hydrogen bonding interactions with Ser538 and Asp539 in the kinase hinge region and hydrophobic interactions in the back pocket. nih.gov
mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a key kinase in the PI3K/Akt/mTOR signaling pathway, which is frequently activated in human cancers. drugbank.com Imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-b]pyridazine derivatives have been developed as potent PI3K/mTOR dual inhibitors. drugbank.comnih.govacs.orgresearchgate.net For example, imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have shown significant anti-proliferative activity, with compounds A17 and A18 exhibiting mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets like AKT and S6. nih.gov
PDE 10A: Phosphodiesterase 10A (PDE10A) is an enzyme involved in the hydrolysis of cAMP. nih.gov Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. nih.gov The crystal structure of PDE10A in complex with one such inhibitor, compound 49, revealed unique interactions within the binding site compared to other known inhibitors. nih.gov
p38: Specific mechanistic details regarding the inhibition of p38 by imidazo[1,2-a]pyrazine derivatives are not available in the provided search results.
Mps-1: Monopolar spindle 1 (Mps1) is a kinase that is highly expressed in cancer cells, making it an attractive oncology target. nih.gov An imidazo[1,2-a]pyrazine, compound 10a, was identified as a hit in a high-throughput screening campaign. nih.gov Subsequent optimization, including a scaffold change to an imidazo[1,2-b]pyridazine core, led to the discovery of compound 27f, an extremely potent and selective Mps1 inhibitor with a cellular Mps1 IC50 of 0.70 nM. nih.gov
Syk: Information specifically detailing the inhibition of Spleen tyrosine kinase (Syk) by imidazo[1,2-a]pyrazine derivatives is not available in the provided search results.
CDK12: Cyclin-dependent kinase 12 (CDK12) is involved in the regulation of transcription and is a therapeutic target in cancer. digitellinc.com Imidazo[1,2-b]pyridazine analogs have been identified as potent, ATP-competitive inhibitors of CDK12. digitellinc.com Furthermore, novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13 have been designed. nih.gov Compound 24 from this series emerged as a potent inhibitor with a CDK12 IC50 of 15.5 nM and forms a covalent bond with Cys1039 of the enzyme. nih.gov
Interactive Data Table: Imidazo[1,2-a]pyrazine Derivatives as Kinase Inhibitors
| Target Kinase | Scaffold | Compound Example | IC50 | Inhibition Type | Reference |
| ENPP1 | Imidazo[1,2-a]pyrazine | 7 | 5.70 or 9.68 nM | Competitive | nih.govacs.org |
| BTK | Imidazo[1,2-b]pyridazine | 22 (TM471-1) | 1.3 nM | Irreversible Covalent | nih.gov |
| BTK | 8-Amino-imidazo[1,5-a]pyrazine | 1 and 3 | - | Reversible | nih.gov |
| mTOR | Imidazo[1,2-b]pyridazine | A17 | 0.067 μM | ATP-competitive | nih.gov |
| mTOR | Imidazo[1,2-b]pyridazine | A18 | 0.062 μM | ATP-competitive | nih.gov |
| Mps-1 | Imidazo[1,2-b]pyridazine | 27f | 0.70 nM (cellular) | - | nih.gov |
| CDK12 | Imidazo[1,2-b]pyrazine | 24 | 15.5 nM | Covalent | nih.gov |
ATPase Inhibition (e.g., VirB11 ATPase)
The imidazo[1,2-a]pyrazine scaffold has also been explored for its potential to inhibit ATPases, which are enzymes that catalyze the hydrolysis of ATP. A notable example is the inhibition of VirB11 ATPase.
VirB11 ATPase: The VirB11 ATPase HP0525 is a key component of the bacterial type IV secretion system, which is crucial for the virulence of bacteria such as Helicobacter pylori. nih.govresearchgate.netnih.govucl.ac.uk Imidazo[1,2-a]pyrazine compounds have been identified as potential ATP mimics and inhibitors of this enzyme. Through in vitro screening, compound 14 was identified as a lead compound with an IC50 of 7 μM and was shown to be a competitive inhibitor of ATP. Structure-activity relationship studies of a series of 8-amino imidazo[1,2-a]pyrazine derivatives have been conducted to further probe their potential as antibacterial agents. nih.govresearchgate.net
Receptor Ligand Interactions
In addition to enzyme inhibition, imidazo[1,2-a]pyrazine derivatives have been shown to interact with G protein-coupled receptors (GPCRs), modulating their activity.
Adenosine (B11128) A2A Receptor Modulation
The adenosine A2A receptor is a GPCR that plays a crucial role in various physiological processes, and its modulation has therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. google.comresearchgate.netmdpi.comnih.gov The imidazo[1,2-a]pyrazine ring system has been utilized as a core skeleton for designing novel adenosine receptor antagonists. nih.gov Substituted imidazo[1,2-a]pyrazine compounds have been developed as modulators of the adenosine A2A receptor. google.com While some N8-(hetero)arylcarboxyamido substituted derivatives showed good affinity for the human A3 receptor subtype, others with a 6-phenyl moiety either did not bind to the A2A receptor or showed micromolar affinity for the A1 or both A1/A2A receptors. nih.gov
Chemokine Receptor Antagonism (e.g., CXCR3)
Chemokine receptors are involved in inflammatory responses, and their antagonism is a valid therapeutic strategy. Imidazo-pyrazine derivatives have been identified as potent antagonists of the CXCR3 receptor. nih.govresearchgate.net Optimization of a series of these derivatives led to compounds with improved pharmacokinetic properties in addition to increased potency. nih.gov
General Biological Process Modulation (without specific outcomes)
The imidazo[1,2-a]pyrazine scaffold is a versatile platform that can be functionalized to interact with a variety of biological targets, leading to the modulation of different biological processes. The ability of these compounds to act as ATP mimics allows for their interaction with a broad range of ATP-dependent enzymes. Furthermore, the planar, aromatic nature of the imidazo[1,2-a]pyrazine core allows for various types of interactions with biological macromolecules, including stacking interactions and hydrogen bonding. The specific substitutions on the core structure dictate the target specificity and the resulting biological effect. For instance, the addition of different aryl groups at the 2- or 3-position can significantly alter the inhibitory profile of these compounds. nih.gov
In-Depth Analysis of 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine Reveals a Gap in Current Pharmacological Research
Despite a comprehensive search of available scientific literature, detailed pharmacological and biological target exploration data for the specific chemical compound this compound remains elusive. While the broader imidazo[1,2-a]pyrazine scaffold is a subject of considerable interest in medicinal chemistry with a wide range of documented biological activities, specific mechanistic studies on the 6,8-Dibromo-5-chloro derivative are not presently available in the public domain.
The imidazo[1,2-a]pyrazine core structure is recognized for its versatile therapeutic potential, with various derivatives exhibiting promising antinociceptive, antioxidant, antimicrobial, and anticancer properties. A significant area of investigation for this class of compounds is their role as tubulin polymerization inhibitors, a mechanism central to their anticancer effects. However, it is crucial to note that these findings are associated with the general scaffold or other specifically substituted analogs, and cannot be directly extrapolated to this compound without dedicated experimental validation.
This report aimed to provide a thorough and scientifically accurate article based on the provided outline, focusing solely on this compound. The specified sections for discussion were:
Mechanistic Investigations of Target Engagement and Downstream Pathway Modulation
Regrettably, a diligent search for scholarly articles and research data pertaining to these specific areas for this compound did not yield any specific results. The existing body of research focuses on the broader family of imidazo[1,2-a]pyrazines, and does not provide the specific data required to populate the requested article with the mandated level of specificity and scientific accuracy.
Therefore, in strict adherence to the instruction to focus solely on this compound and to avoid introducing information outside the explicit scope, this article cannot be generated at this time. The absence of specific research on this compound highlights a potential area for future investigation within the field of medicinal chemistry.
Future Research Directions and Translational Perspectives for Imidazo 1,2 a Pyrazine Compounds
Development of Novel Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyrazine (B1224502) core is well-established, typically involving the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. rsc.org Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an alternative, efficient route to substituted imidazo[1,2-a]pyrazines. researchgate.net The primary challenge in synthesizing 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine lies in the preparation of the requisite polyhalogenated 2-aminopyrazine precursor.
Future research would need to focus on developing a regioselective synthesis of 3,5-dibromo-6-chloropyrazin-2-amine. This could potentially be achieved through a stepwise halogenation of 2-aminopyrazine, carefully controlling reaction conditions to direct the installation of chloro and bromo substituents to the desired positions. Once this key intermediate is obtained, its cyclization with an appropriate α-halocarbonyl compound, such as 2-chloroacetaldehyde, would yield the target scaffold. Modern synthetic techniques, including microwave-assisted organic synthesis (MAOS), could be employed to accelerate these reactions and improve yields, offering a greener alternative to conventional heating. acs.org
| Synthetic Step | Proposed Methodology | Key Considerations |
| Precursor Synthesis | Stepwise halogenation of 2-aminopyrazine | Regiocontrol of chlorination and bromination |
| Cyclization | Condensation with an α-halocarbonyl (e.g., 2-chloroacetaldehyde) | Optimization of reaction conditions (solvent, temperature) |
| Alternative Routes | Multicomponent reactions | Identification of suitable isocyanide and aldehyde components |
| Process Optimization | Microwave-assisted synthesis | Reduction of reaction times and potential for improved yields |
Exploration of Under-Investigated Reactivity Pathways
The presence of three halogen atoms on the this compound core provides a rich platform for exploring selective chemical transformations. The differential reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions is a key area for investigation. Generally, C-Br bonds are more reactive than C-Cl bonds in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This reactivity difference could be exploited for the stepwise and site-selective functionalization of the molecule. For instance, palladium-catalyzed coupling reactions could be performed under milder conditions to selectively substitute the bromine atoms at positions 6 and 8, leaving the chlorine at position 5 intact for subsequent, more forcing reaction conditions. Furthermore, the potential for direct C-H functionalization at the C-3 position, a common reaction on the imidazo[1,2-a]pyridine (B132010) and pyrazine (B50134) scaffolds, adds another layer of synthetic versatility. mdpi.comrsc.org Investigating these selective pathways is crucial for leveraging this compound as a scaffold for creating diverse chemical libraries.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules like this compound before committing to extensive laboratory work. Density Functional Theory (DFT) can be employed to calculate the molecule's geometry, electronic structure, and molecular electrostatic potential (MEP). nih.govresearchgate.net These calculations can help predict the most electron-deficient and electron-rich sites, thereby forecasting the regioselectivity of electrophilic and nucleophilic substitution reactions.
Furthermore, computational models can be used to simulate reaction mechanisms and transition states for various synthetic transformations, aiding in the optimization of reaction conditions. In the context of drug discovery, molecular docking studies can predict how derivatives of this scaffold might bind to the active sites of biological targets, such as protein kinases or enzymes. benthamdirect.comnih.gov This predictive modeling can guide the rational design of new derivatives with enhanced biological activity and selectivity, accelerating the drug development process.
Design of Next-Generation Imidazo[1,2-a]pyrazine Scaffolds for Targeted Biological Applications
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include roles as anticancer agents, anti-inflammatory molecules, and inhibitors of various enzymes. nih.govtandfonline.com Specifically, substituted imidazo[1,2-a]pyrazines have been identified as potent inhibitors of IKK kinases and tubulin polymerization, both of which are important targets in cancer therapy. nih.govnih.gov
The this compound molecule serves as an ideal starting point for creating next-generation therapeutic agents. The three halogen atoms act as versatile handles for introducing a wide range of substituents through cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on creating focused libraries of derivatives and screening them against panels of disease-relevant targets, particularly protein kinases involved in oncology.
| Potential Application | Relevant Biological Target | Rationale based on Scaffold |
| Anticancer | Protein Kinases (e.g., Aurora Kinase, IKK), Tubulin | Known activity of substituted imidazo[1,2-a]pyrazines. rsc.orgnih.govnih.gov |
| Anti-inflammatory | IKK Kinases, Cyclooxygenase (COX) | Imidazo[1,2-a]pyrazine derivatives have shown anti-inflammatory properties. |
| Antibacterial | Bacterial Secretion Systems (e.g., VirB11 ATPase) | Imidazo[1,2-a]pyrazines have been identified as inhibitors of bacterial targets. ucl.ac.uk |
| Antiviral | Viral polymerases, proteases | The nitrogen-rich heterocyclic core is common in antiviral agents. nih.gov |
Integration of Chemical Biology Tools for Mechanistic Elucidation
Understanding the mechanism of action of a bioactive compound is critical for its development as a therapeutic agent. Should derivatives of this compound show promising biological activity, chemical biology tools will be essential for elucidating their molecular targets and pathways.
One of the halogen atoms can be selectively functionalized to introduce a tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for cellular imaging. These chemical probes can be used in techniques like activity-based protein profiling (ABPP) to identify the specific cellular proteins that the compound interacts with. By pulling down the protein targets from cell lysates or visualizing the compound's subcellular localization, researchers can gain crucial insights into its mechanism of action, which can guide further optimization and clinical development.
Potential for Material Science Applications
Beyond its biomedical potential, the highly functionalized nature of this compound makes it an intriguing building block for applications in material science. Nitrogen-rich heterocyclic compounds are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs).
The ability to selectively substitute the three halogen atoms allows for the programmed assembly of larger, conjugated systems with tailored electronic properties. Derivatives could be designed to self-assemble into ordered structures or to coordinate with metal ions to form porous materials. While specific material properties are beyond the scope of this discussion, the synthetic versatility of this scaffold suggests that future research could explore its incorporation into novel functional materials for a variety of advanced applications.
Conclusion
Summary of Key Academic Contributions in Imidazo[1,2-a]pyrazine (B1224502) Research
The imidazo[1,2-a]pyrazine scaffold is a significant heterocyclic system in medicinal chemistry and materials science, recognized for its versatile biological activities and utility as a synthetic building block. researchgate.netrsc.org As structural analogs of purines, these compounds have attracted considerable academic interest, leading to significant contributions in synthetic methodology and therapeutic applications.
Key academic achievements include the development of diverse synthetic routes to this bicyclic system. These methods range from classical condensation reactions to modern transition-metal-catalyzed cross-couplings and C-H functionalization strategies, which allow for precise decoration of the heterocyclic core. rsc.orgmdpi.com Theoretical calculations of properties like pKa values have also guided the regioselective functionalization of the imidazo[1,2-a]pyrazine ring, enabling the synthesis of complex, polyfunctionalized derivatives. nih.gov
From a therapeutic standpoint, research has demonstrated that derivatives of the imidazo[1,2-a]pyrazine core exhibit a wide spectrum of pharmacological activities. These include applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net For instance, specific derivatives have been designed and synthesized as potent inhibitors of protein kinases, such as PI3K, and have shown antiproliferative activity against various cancer cell lines, including melanoma. nih.gov Furthermore, recent studies have explored their potential as Gαq/11 inhibitors for treating uveal melanoma. nih.gov The broad utility of this scaffold is highlighted by its presence in compounds targeting a range of biological processes, from cardiac stimulation to controlling allergic reactions.
Enduring Research Challenges and Opportunities for 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine and Related Systems
While the broader imidazo[1,2-a]pyrazine class is well-explored, the specific compound This compound represents a highly functionalized and less-studied system. The primary challenges and opportunities associated with this molecule and its relatives lie in harnessing its unique substitution pattern for novel applications.
Research Challenges:
Selective Functionalization: A major hurdle is the selective chemical manipulation of the three distinct halogen atoms (one chlorine and two bromine atoms) at the C5, C6, and C8 positions. Developing synthetic protocols that can distinguish between these sites is crucial for creating a diverse library of derivatives. Current methods for halogenation and functionalization of the core structure often provide a mixture of products or require specific directing groups. nih.govresearchgate.netresearchgate.net
Synthesis of Starting Materials: The synthesis of the heavily halogenated aminopyrazine precursor required for the construction of the this compound core can be complex and low-yielding, limiting the accessibility of the scaffold for broader investigation.
Limited Biological Data: There is a scarcity of published biological data for this specific tri-halogenated compound. Its potential therapeutic value remains largely unexplored, necessitating comprehensive screening across various biological targets to identify lead applications.
Research Opportunities:
Platform for Medicinal Chemistry: The tri-halogenated scaffold of This compound serves as an excellent platform for diversification through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of the C-Cl versus C-Br bonds can be exploited to introduce various functional groups regioselectively, allowing for the systematic exploration of the structure-activity relationship (SAR).
Probe for Novel Biological Targets: The dense halogenation can confer unique properties, such as enhanced membrane permeability or the ability to form halogen bonds with protein targets. This makes the compound an intriguing candidate for screening against novel or challenging biological targets where such interactions are favorable.
Development of Advanced Materials: Polyhalogenated aromatic systems are of interest in materials science for applications in organic electronics and crystal engineering. The physicochemical properties of This compound could be investigated for potential use in creating novel functional materials.
The following table outlines potential research directions based on the compound's structure:
| Position | Halogen | Potential Coupling Reaction | Potential Functional Groups to Introduce | Therapeutic/Material Goal |
|---|---|---|---|---|
| C5 | Chloro | Suzuki, Buchwald-Hartwig | Aryl, Heteroaryl, Amine | Modulate kinase selectivity, improve solubility |
| C6 | Bromo | Suzuki, Sonogashira, Heck | Aryl, Alkynyl, Alkenyl | Extend conjugation for material properties, probe active sites |
| C8 | Bromo | Suzuki, Stille | Aryl, Organotin reagents | Fine-tune electronic properties, enhance biological potency |
In essence, This compound , while currently underrepresented in academic literature, holds significant potential as a versatile intermediate for discovering new therapeutics and functional materials. Overcoming the synthetic challenges associated with its selective functionalization is key to unlocking its full potential.
Q & A
Q. What are the common synthetic routes for 6,8-Dibromo-5-chloroimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
Answer: The synthesis of halogenated imidazo[1,2-a]pyrazines typically involves nucleophilic substitution or cyclization reactions. For example, bromination of imidazo[1,2-a]pyrazine precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions can yield 6,8-dibromo derivatives. highlights that electrophilic bromination occurs preferentially at positions 3, 5, and 8 due to calculated electron density patterns, with position 8 being highly reactive. Chlorination at position 5 can be achieved via chlorinating agents like POCl₃. Key factors affecting yield include:
- Catalysts : Iodine (5 mol%) in ethanol enhances regioselectivity and yield in multicomponent reactions (e.g., 63–95% yields for alkylated derivatives) .
- Solvents : TFA/DMSO or DBSA/toluene systems improve functional group tolerance in cross-coupling reactions .
- Temperature : Room-temperature reactions minimize decomposition of acid-sensitive intermediates .
Q. How is structural characterization of this compound performed?
Answer: Structural elucidation relies on:
- NMR Spectroscopy : Distinct coupling constants (e.g., J = 5.0 Hz for ortho protons in monomethoxy derivatives) confirm regiochemistry .
- X-ray Crystallography : Used to unambiguously assign regioisomers, as demonstrated for benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (CCDC 1919367) .
- HRMS (ESI-QTOF) : Validates molecular weights (e.g., m/z 463.9874 for 9,10-dibromo derivatives) .
Example data for related compounds:
| Compound | Melting Point (°C) | ¹H NMR (δ, ppm) |
|---|---|---|
| 8x (Dibromo derivative) | 217.0–217.2 | 8.21 (s, 1H), 7.94 (d, 2H) |
| 8y (Methoxy derivative) | 227.1–228.1 | 6.92 (d, 2H), 3.85 (s, 3H) |
Q. What in vitro assays are used for preliminary biological screening of this compound?
Answer: Initial screens often focus on:
- Phosphodiesterase (PDE) Inhibition : Cyclic AMP quantification in isolated atria (e.g., 5-bromo derivatives increase cAMP by 2.5-fold) .
- Anti-inflammatory Activity : LPS-induced cytokine suppression in macrophage models .
- Receptor Binding : Radioligand displacement assays (e.g., α-adrenergic receptor affinity using [³H]clonidine/prazosin) .
Advanced Research Questions
Q. How do electronic and steric factors dictate regioselectivity in further functionalization?
Answer: The compound’s reactivity is governed by:
- Electron Density : Positions 5 and 8 are nucleophilic hotspots, while position 3 is electrophilic. Theoretical calculations (e.g., Hückel methods) predict substitution patterns .
- Steric Effects : Bulky substituents at position 6 hinder cross-coupling at adjacent positions. For example, Suzuki-Miyaura coupling with arylboronic acids favors position 8 over 6 .
- Catalytic Systems : Pd(PPh₃)₄ promotes C–H functionalization at β-positions of thiophene hybrids (65% yield for 10b) .
Q. What structure-activity relationships (SAR) are observed in pharmacological applications?
Answer: Key SAR trends include:
- Substituent Effects :
- Hybrid Scaffolds : Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids show blue fluorescence (λem = 450 nm) and cell permeability, enabling bioimaging .
Q. How can regioselectivity challenges in synthesis be mitigated?
Answer:
- Catalytic Control : Use of DBSA in toluene minimizes regioisomer formation (e.g., 8c vs. 8e in reactions with unsymmetrical diamines) .
- Directing Groups : tert-Butyl isocyanide in MCRs ensures regioselective imidazo ring formation .
- Computational Guidance : Molecular modeling predicts protonation sites (e.g., N1 in imidazo[1,2-a]pyrazine) to optimize reaction pathways .
Q. What mechanistic insights explain its telomerase inhibition and anticancer activity?
Answer:
Q. What advanced analytical techniques resolve regioisomeric ambiguities?
Answer:
Q. How can computational tools aid in target identification?
Answer:
Q. What strategies assess metabolic stability and toxicity?
Answer:
- Metabolite Profiling : LC-MS/MS identifies oxidized metabolites (e.g., M1/M2 induce GSTA2 via C/EBPβ/Nrf2 pathways) .
- Cytotoxicity Screens : MTT assays in hepatocytes (IC₅₀ > 100 μM indicates low phototoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
